2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex organic compound with a unique structure that combines elements of quinazoline and triazole rings.
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with a suitable quinazoline derivative.
Attachment of the chlorobenzyl group: This is usually done through a nucleophilic substitution reaction, where the chlorobenzyl group is introduced using a chlorobenzyl halide and a suitable base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazoline ring or the triazole ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be compared with other similar compounds, such as:
- 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar sulfanyl group but a different heterocyclic core, which may result in different reactivity and applications .
2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: This compound shares the chlorobenzyl sulfanyl group but has a different core structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the triazole and quinazoline rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN4OS |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H17ClN4OS/c23-18-9-5-4-8-15(18)13-29-22-25-21-24-19-10-16(14-6-2-1-3-7-14)11-20(28)17(19)12-27(21)26-22/h1-9,12,16H,10-11,13H2 |
InChI Key |
YZYFCNHWRGSTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=CC=C4Cl)N=C21)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.